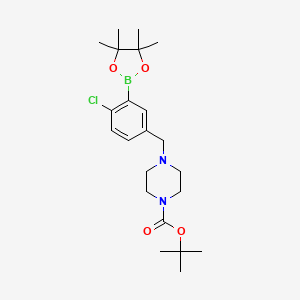

![molecular formula C10H16N2O3 B6330933 N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide CAS No. 160556-48-9](/img/structure/B6330933.png)

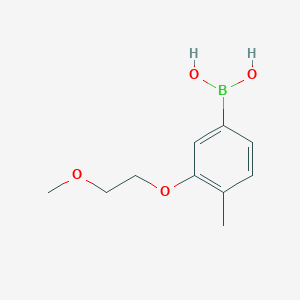

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

PEG can be synthesized using various methods, such as the reaction between ethylene oxide and ethylene glycol or by polymerization of acrylamide and diacrylamide. Poly(ethylene glycol) diacrylate (PEGDA) oligomers of varying molecular weights were synthesized as described in the literature .

Molecular Structure Analysis

The molecular formula of PEG is C10H16N2O3. The IUPAC name is N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide. The molecular weight is 212.25 g/mol.

Chemical Reactions Analysis

PEG diacrylamide is a biocompatible, hydrophilic polymer commonly used to form crosslinked polymer networks and PEG hydrogels . Crosslinked networks can be formed via radical initiator induced polymerization and photopolymerization . The acrylamide functional groups can also be reacted with thiol-containing peptide crosslinkers to create enzymatically-sensitive crosslinked networks .

Applications De Recherche Scientifique

Hydrogels for Biomedical Applications

PEGDA-based hydrogels have been widely investigated for their potential in biomedical applications, including tissue engineering and drug delivery systems. The crosslinking nature of PEGDA allows for the formation of hydrogels that can be finely tuned in terms of mechanical properties and degradation rates. For instance, the incorporation of carbonate groups between PEG units has been studied to produce hydrolytically degradable high molecular PEG-based polycarbonates, addressing the accumulation issues associated with non-degradable high molecular PEG (Meabe, Sardón, & Mecerreyes, 2017).

Surface Modification for Improved Biocompatibility

Modifying the surface properties of biomedical devices with PEGDA can significantly enhance their biocompatibility and reduce antigenicity. Research has shown that architectural modifications of PEG in a "bottlebrush" configuration can minimize anti-PEG antigenicity while preserving the polymer's stealth properties, making it suitable for passivating surfaces of biomedical implants and devices (Joh et al., 2019).

Humidity-Driven Actuators

The humidity responsiveness of PEGDA-based hydrogel films has been explored for creating sensitively humidity-driven actuators. These films can deform and move spontaneously under a humidity gradient, showcasing potential for novel environmental sensors and actuators (Lv et al., 2017).

Alternatives to Overcome PEG Immunogenicity

Despite PEG's wide application in nanomedicine and drug delivery, its immunogenicity poses a significant challenge. Research into PEGDA and its derivatives seeks to address this issue by exploring biodegradable alternatives that retain the beneficial properties of PEG without its drawbacks (Thai Thanh Hoang Thi et al., 2020).

Enhancing Cell Adhesion on PEGDA Films

PEGDA's inherent bio-inertness limits its application in tissue engineering due to poor cell adhesion. Studies have demonstrated that the inclusion of nano-spheres, such as polystyrene, into PEGDA films can modulate cell adhesion and proliferation, thereby expanding its applicability in bioengineering and regenerative medicine (Yang et al., 2016).

Mécanisme D'action

Target of Action

Poly(ethylene glycol) diacrylamide, also known as PEGDA, is a linear, homobifunctional crosslinking PEG polymer with two acrylamide groups . It does not have a specific biological target as it is primarily used in the field of materials science rather than in a biological context. Its main targets are other molecules and structures within the material it is incorporated into.

Mode of Action

PEGDA acts by forming crosslinked polymer networks and PEG hydrogels . The acrylamide groups on the PEGDA molecule can undergo polymerization, forming a network of PEGDA molecules linked together. This polymerization can be induced by a radical initiator or by photopolymerization .

Biochemical Pathways

Pegda hydrogels can be used as a matrix for cell culture and tissue engineering, where they provide a three-dimensional environment that can support cell growth and differentiation .

Result of Action

The primary result of PEGDA’s action is the formation of a crosslinked polymer network or hydrogel . These materials have many applications, including use as scaffolds in tissue engineering, as matrices for controlled drug release, and as components in bioadhesives and biosensors .

Action Environment

The action of PEGDA can be influenced by various environmental factors. For example, the degree of crosslinking and the properties of the resulting hydrogel can be controlled by adjusting the concentration of PEGDA and the conditions of polymerization . Additionally, the stability of PEGDA and its hydrogels can be affected by factors such as temperature, pH, and the presence of degrading enzymes .

Analyse Biochimique

Biochemical Properties

Poly(ethylene glycol) diacrylamide interacts with various biomolecules in biochemical reactions. The acrylamide functional groups can react with thiol-containing peptide crosslinkers to create enzymatically-sensitive crosslinked networks . The nature of these interactions is primarily through the formation of covalent bonds, leading to the creation of a stable hydrogel network.

Cellular Effects

Poly(ethylene glycol) diacrylamide has significant effects on various types of cells and cellular processes. It influences cell function by providing a biocompatible and hydrophilic environment that can mimic the natural extracellular matrix . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the specific conditions of the experiment.

Molecular Mechanism

The molecular mechanism of action of Poly(ethylene glycol) diacrylamide involves the formation of a stable hydrogel network. This network is formed through radical initiator induced polymerization and photopolymerization . The hydrogel network can encapsulate cells, drugs, and other biomolecules, allowing for controlled release and targeted delivery.

Temporal Effects in Laboratory Settings

Over time, Poly(ethylene glycol) diacrylamide maintains its stability and does not degrade non-specifically, making it suitable for long-term studies . The specific temporal effects can vary depending on the experimental conditions and the presence of other biomolecules.

Metabolic Pathways

Poly(ethylene glycol) diacrylamide is not typically involved in metabolic pathways as it is a synthetic polymer. It can interact with various enzymes and cofactors when it is used to encapsulate these biomolecules in its hydrogel network.

Subcellular Localization

As a synthetic polymer, Poly(ethylene glycol) diacrylamide does not have a specific subcellular localization. When used to form a hydrogel network, it can encapsulate biomolecules and control their localization within the cell.

Propriétés

IUPAC Name |

N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKORVQXDHAIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCOCCNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)

![(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B6330922.png)

![[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B6330959.png)